3'-Bromo-2'-methyl-[1,1'-biphenyl]-4-ol
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Overview
Description
3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol is an organic compound belonging to the biphenyl family It is characterized by the presence of a bromine atom at the 3’ position, a methyl group at the 2’ position, and a hydroxyl group at the 4 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol may involve large-scale Suzuki–Miyaura coupling reactions. The reaction typically requires a palladium catalyst, a base such as sodium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various biphenyl derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in dehalogenated or dehydroxylated biphenyl compounds .
Scientific Research Applications
3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol
- 3-Bromo-2-methylpropene
- 2-Bromo-2-methylpropane
Comparison: 3’-Bromo-2’-methyl-[1,1’-biphenyl]-4-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-bromo-2-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFGOWFIVHNYKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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